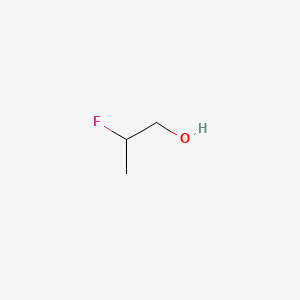

2-Fluoropropan-1-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-fluoropropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXZJCKWUCBECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959182 | |

| Record name | 2-Fluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3824-87-1 | |

| Record name | 1-Propanol, 2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3824-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Fluoropropan-1-ol (CAS No: 3824-87-1). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document includes a summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Additionally, a proposed metabolic pathway is presented based on the biotransformation of analogous fluorinated alcohols.

Chemical and Physical Properties

This compound is a fluorinated organic compound with the molecular formula C₃H₇FO.[1][2] Its structure consists of a propan-1-ol backbone with a fluorine atom substituted at the second carbon position. The presence of the electronegative fluorine atom significantly influences the molecule's physical and chemical properties.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Conditions |

| Molecular Weight | 78.09 g/mol | |

| Boiling Point | 115 °C | At standard atmospheric pressure. |

| Density | 0.959 g/cm³ | At 25 °C. |

| Flash Point | 33.3 °C | |

| Solubility | Moderately soluble in water. Soluble in non-polar organic solvents. | Qualitative data.[3] Quantitative data for specific solvents is not readily available. |

| Vapor Pressure | 44.8 mmHg | At 25 °C. |

Table 1: Physical Properties of this compound

Chemical Properties

The chemical reactivity of this compound is characterized by the interplay between the hydroxyl group and the fluorine atom. The electron-withdrawing nature of fluorine can influence the acidity of the hydroxyl proton and the reactivity of the adjacent carbon atoms.

-

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde (2-fluoropropanal) and further to the carboxylic acid (2-fluoropropanoic acid) using appropriate oxidizing agents.

-

Reduction: The hydroxyl group can be removed through reduction, although this is a less common transformation for this class of compounds.

-

Nucleophilic Substitution: The fluorine atom can potentially be displaced by strong nucleophiles under specific reaction conditions, though the C-F bond is generally strong and less reactive than other carbon-halogen bonds.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the ring-opening of propylene (B89431) oxide with a fluoride (B91410) source. The following is a representative experimental protocol.

dot

Caption: Synthetic workflow for this compound.

Materials:

-

Propylene oxide

-

Potassium bifluoride (KHF₂)

-

Ethylene glycol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of potassium bifluoride in ethylene glycol is prepared.

-

Propylene oxide is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to a temperature of 100-120 °C for several hours. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Purification

Fractional distillation is the primary method for purifying this compound. The distillation should be carried out under atmospheric or reduced pressure, collecting the fraction that boils at approximately 115 °C at 760 mmHg. The purity of the collected fractions should be assessed by GC or NMR spectroscopy.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| -CH₃ | ~1.3 | Doublet of doublets | J(H,H) ≈ 6-7, J(H,F) ≈ 20-25 |

| -CH(F)- | ~4.5 | Doublet of multiplets | J(H,F) ≈ 45-50 |

| -CH₂OH | ~3.6-3.8 | Multiplet | |

| -OH | Variable | Singlet (broad) |

Table 2: Predicted ¹H NMR Spectral Data for this compound

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C-H, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3350 | O-H stretch | Broad, Strong |

| ~2980-2880 | C-H stretch (sp³) | Medium-Strong |

| ~1460 | C-H bend | Medium |

| ~1100-1000 | C-O stretch | Strong |

| ~1050 | C-F stretch | Strong |

Table 3: Characteristic IR Absorption Bands for this compound

Metabolic and Signaling Pathways

The biotransformation of fluorotelomer alcohols often involves oxidation of the alcohol to an aldehyde and then to a carboxylic acid.[4][5][6] This process can be followed by further degradation, including defluorination steps.[4][7]

dot

Caption: Proposed metabolic pathway for this compound.

It is important to note that this proposed pathway is based on analogy and requires experimental validation for this compound.

Currently, there is no information available in the scientific literature regarding the interaction of this compound with specific signaling pathways.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, provided a representative experimental protocol for its synthesis, and presented an analysis of its expected spectral data. While a plausible metabolic pathway has been proposed based on analogous compounds, further research is needed to elucidate the specific metabolic fate and potential biological activities of this compound. The information contained herein is intended to serve as a foundational resource for scientists and researchers working with this compound.

References

- 1. This compound | C3H7FO | CID 13278457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Biodefluorination and biotransformation of fluorotelomer alcohols by two alkane-degrading Pseudomonas strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 6. Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2-Fluoropropan-1-ol (CAS RN: 3824-87-1). The information compiled herein is intended to support research, development, and drug discovery activities by providing essential data on the compound's characteristics, along with general methodologies for their determination.

Core Physical and Chemical Properties

This compound, also known as 2-Fluoro-1-hydroxypropane, is a halogenated alcohol with the molecular formula C₃H₇FO.[1] Its physical characteristics are crucial for its handling, application, and integration into various chemical and pharmaceutical processes.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound, compiled from various chemical data sources.

| Property | Value | Units |

| Molecular Weight | 78.09[1][2] | g/mol |

| CAS Number | 3824-87-1[1][2] | N/A |

| Molecular Formula | C₃H₇FO[1][2] | N/A |

| Boiling Point | 115[3] | °C |

| Density | 0.959[3] | g/cm³ |

| Flash Point | 33.3[3] | °C |

| Refractive Index | Not explicitly found | N/A |

| Vapor Pressure | 44.8[3] | mmHg at 25°C |

| pKa (Predicted) | Not explicitly found | N/A |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, standard methodologies for analogous simple organic molecules are well-established. The following sections describe these general procedures.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined using one of the following standard laboratory methods:

-

Thiele Tube Method: A small amount of the sample is placed in a fusion tube, which is attached to a thermometer. An inverted capillary tube is placed in the fusion tube. The entire assembly is heated in a Thiele tube containing mineral oil. The boiling point is recorded as the temperature at which a rapid stream of bubbles emerges from the capillary tube, and then, upon cooling, the liquid is drawn back into the capillary.

-

Distillation Method: A simple distillation apparatus is set up with the sample in the distilling flask. The liquid is heated to its boiling point, and the temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The stable temperature reading during distillation is recorded as the boiling point.

Density Measurement

Density is the mass per unit volume of a substance. For a liquid such as this compound, density can be accurately measured using:

-

Pycnometer: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.

-

Digital Density Meter: Modern digital density meters utilize an oscillating U-tube. The frequency of oscillation of the U-tube changes when it is filled with the sample liquid. This change in frequency is directly related to the density of the liquid. This method is fast, accurate, and requires only a small sample volume.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. As this compound is a flammable liquid, determining its flash point is critical for safety. Standard methods include:

-

Pensky-Martens Closed-Cup Method: This is a common method for determining the flash point of flammable liquids. The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

-

Abel Closed-Cup Method: Similar to the Pensky-Martens method, the Abel method also uses a closed cup to contain the vapors. It is typically used for liquids with lower flash points.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that can be used for identification and purity assessment.

-

Abbe Refractometer: This instrument is commonly used to measure the refractive index of liquids. A few drops of the sample are placed between two prisms. Light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated to directly provide the refractive index reading, typically at a controlled temperature (e.g., 20°C or 25°C).

Synthesis Pathway of this compound

As this compound is not known to be involved in biological signaling pathways, a representative chemical synthesis workflow is provided below. A common method for the synthesis of fluorohydrins is the ring-opening of an epoxide with a fluoride (B91410) source.

Caption: Synthesis of this compound via ring-opening of propylene oxide.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-fluoropropan-1-ol, a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of fluorine into organic molecules can significantly alter their biological properties, enhancing metabolic stability and bioavailability.[1] This document details key synthetic methodologies, providing experimental protocols and quantitative data to aid in the selection and implementation of the most suitable synthesis strategy.

Core Synthesis Strategies

The synthesis of this compound can be broadly approached through two primary strategies:

-

Ring-Opening of Propylene (B89431) Oxide: This method involves the nucleophilic attack of a fluoride (B91410) source on the epoxide ring of propylene oxide. The regioselectivity of this reaction is a critical consideration.

-

Fluorination of a C3 Precursor: This approach utilizes a readily available three-carbon backbone, such as 1,2-propanediol, which is then fluorinated at the C2 position using a suitable fluorinating agent.

A less direct, multi-step approach commencing from the amino acid alanine (B10760859) is also conceptually viable, involving diazotization, halogen exchange, and reduction.

Synthesis Route 1: Ring-Opening of Propylene Oxide

The ring-opening of propylene oxide with a fluoride nucleophile is a direct method for the formation of a fluorohydrin. The key challenge in this synthesis is controlling the regioselectivity of the fluoride attack, as it can occur at either the more substituted (C2) or less substituted (C1) carbon of the epoxide. To favor the formation of the desired this compound, the reaction is typically carried out under conditions that promote SN2 attack at the less sterically hindered carbon, which in the case of propylene oxide, would lead to 1-fluoropropan-2-ol. However, under acidic conditions or with certain catalysts, the reaction can proceed via an SN1-like mechanism, favoring attack at the more substituted carbon, yielding the desired this compound.

Common fluoride sources for this transformation include hydrogen fluoride complexes, such as HF-pyridine (Olah's reagent), or alkali metal fluorides in the presence of a phase-transfer catalyst.

Experimental Protocol: Ring-Opening of Propylene Oxide with HF-Pyridine

This protocol is adapted from analogous epoxide ring-opening reactions.[2]

Materials:

-

Propylene oxide

-

Hydrogen fluoride-pyridine (70% HF)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, a solution of propylene oxide (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Hydrogen fluoride-pyridine (1.2 eq) is added dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature, stirring for a further 12 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield this compound.

Quantitative Data for Ring-Opening of Propylene Oxide

| Parameter | Value | Reference |

| Reactants | Propylene oxide, HF-Pyridine | [2] |

| Solvent | Dichloromethane | [2] |

| Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 14 hours | [2] |

| Yield | Moderate to Good (expected) | N/A |

Note: Specific yield for this compound via this method is not explicitly reported in the searched literature, but is expected to be moderate to good based on analogous reactions.

Synthesis Route 2: Fluorination of 1,2-Propanediol

The direct fluorination of a diol precursor, such as 1,2-propanediol, offers an alternative route. Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) are commonly employed for this type of transformation. These reagents selectively replace a hydroxyl group with a fluorine atom. In the case of 1,2-propanediol, the secondary hydroxyl group at the C2 position is generally more reactive towards DAST than the primary hydroxyl group at the C1 position, leading to the desired product.

Experimental Protocol: Fluorination of 1,2-Propanediol with DAST

This protocol is based on general procedures for the fluorination of alcohols using DAST.[3][4]

Materials:

-

1,2-Propanediol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Ice-water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen atmosphere apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 1,2-propanediol (1.0 eq) in anhydrous DCM is placed in a round-bottom flask under a nitrogen atmosphere and cooled to -78 °C.

-

DAST (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the addition of ice-water.

-

The mixture is extracted with DCM (3 x 50 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data for Fluorination of 1,2-Propanediol

| Parameter | Value | Reference |

| Reactants | 1,2-Propanediol, DAST | [3][4] |

| Solvent | Dichloromethane | [4] |

| Temperature | -78 °C to room temperature | [3] |

| Reaction Time | 4 hours | [3] |

| Yield | Good (e.g., 72% for a similar alcohol) |

Conceptual Synthesis Pathway from L-Alanine

Logical Workflow for Alanine-based Synthesis

Caption: Conceptual multi-step synthesis of L-2-fluoropropan-1-ol from L-alanine.

Experimental Workflows

The following diagrams illustrate the general laboratory workflows for the two primary synthesis methods described.

Workflow for Ring-Opening of Propylene Oxide

Caption: General experimental workflow for the synthesis via propylene oxide ring-opening.

Workflow for Fluorination of 1,2-Propanediol

Caption: General experimental workflow for the synthesis via fluorination of 1,2-propanediol.

Safety Considerations

-

Hydrogen Fluoride-Pyridine (Olah's Reagent): This reagent is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Diethylaminosulfur Trifluoride (DAST): DAST is a moisture-sensitive and thermally unstable reagent that can decompose violently upon heating. It is also toxic and corrosive. Reactions involving DAST should be conducted under an inert atmosphere and at low temperatures.

-

Propylene Oxide: This is a flammable and volatile compound and is a suspected carcinogen. Handle with appropriate precautions in a fume hood.

This guide provides a foundation for the synthesis of this compound. Researchers should consult the primary literature for more detailed information and adapt the protocols as necessary for their specific laboratory conditions and scale.

References

Structural Analysis of 2-Fluoropropan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropan-1-ol is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its conformation, lipophilicity, and metabolic stability. A thorough understanding of the three-dimensional structure of this compound is therefore crucial for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the structural analysis of this compound, integrating computational data and spectroscopic principles. Due to the limited availability of specific experimental spectra in the public domain, this guide utilizes computed data and information from analogous compounds to provide a robust analytical framework.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values, primarily sourced from computational models, offer a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₃H₇FO | PubChem[1][2] |

| Molecular Weight | 78.09 g/mol | PubChem[1][2] |

| XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Conformational Analysis

The structural landscape of this compound is defined by the rotation around its C-C and C-O single bonds, leading to various conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom.

Computational studies on similar small fluorinated alcohols suggest that conformers allowing for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom can be significantly stabilized. The diagram above illustrates the relationship between the different conformers and the key intramolecular forces at play.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃), methine (CHF), methylene (B1212753) (CH₂OH), and hydroxyl (OH) protons. The chemical shifts and coupling patterns will be influenced by the electronegativity of the adjacent fluorine and oxygen atoms.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) |

| CH₃ | ~1.2-1.4 | Doublet of doublets | ³JHH, ⁴JHF |

| CHF | ~4.5-5.0 | Multiplet | ²JHF, ³JHH |

| CH₂OH | ~3.6-3.8 | Multiplet | ²JHH, ³JHH, ³JHF |

| OH | Variable | Singlet or multiplet | May show coupling to CH₂ protons |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

| Carbon | Expected Chemical Shift (ppm) | Expected ¹JCF (Hz) |

| CH₃ | ~15-20 | ~5-10 (²JCF) |

| CHF | ~85-95 | ~160-180 |

| CH₂OH | ~65-75 | ~15-25 (²JCF) |

A ¹⁹F NMR spectrum is available on SpectraBase, which can provide valuable information about the fluorine environment.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule's functional groups. Key expected absorption bands are detailed in Table 4.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200-3600 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2850-3000 | C-H stretch (aliphatic) | Medium to Strong |

| 1000-1200 | C-F stretch | Strong |

| 1000-1100 | C-O stretch | Strong |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 s.

-

Acquisition Time: 2-4 s.

Data Acquisition (¹³C NMR):

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-100 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 s.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

Data Acquisition (FT-IR):

-

Instrument: Fourier Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty sample compartment should be collected prior to sample analysis.

Structural Analysis Workflow

The logical flow for a comprehensive structural analysis of this compound is depicted in the following diagram.

Conclusion

This technical guide provides a detailed framework for the structural analysis of this compound. By combining computational predictions with established spectroscopic principles, a comprehensive understanding of the molecule's three-dimensional structure and conformational preferences can be achieved. While this guide relies on computed data and analogies due to the scarcity of public experimental spectra, the outlined methodologies and expected spectral features provide a solid foundation for researchers and scientists working with this and similar fluorinated compounds. Further experimental work is encouraged to validate and refine the structural parameters presented herein.

References

Spectroscopic Profile of 2-Fluoropropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluoropropan-1-ol (CAS No: 3824-87-1, Molecular Formula: C₃H₇FO, Molecular Weight: 78.09 g/mol ). Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside general experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~4.6 - 4.8 | dddd | 1H | J(H,F) ≈ 48, J(H,H) ≈ 6, J(H,H) ≈ 3 | H-2 (CH-F) |

| ~3.6 - 3.8 | m | 2H | H-1 (CH₂-OH) | |

| ~1.8 | s (broad) | 1H | OH | |

| ~1.3 | dd | 3H | J(H,F) ≈ 24, J(H,H) ≈ 6 | H-3 (CH₃) |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration, temperature, and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (predicted)

| Chemical Shift (δ) (ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~90 - 94 | d, ¹J(C,F) ≈ 170 Hz | C-2 (CH-F) |

| ~66 - 70 | d, ²J(C,F) ≈ 20 Hz | C-1 (CH₂-OH) |

| ~18 - 22 | d, ²J(C,F) ≈ 20 Hz | C-3 (CH₃) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1470 - 1430 | Medium | C-H bend (CH₃, CH₂) |

| 1100 - 1000 | Strong | C-O stretch (primary alcohol) |

| 1080 - 1020 | Strong | C-F stretch |

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Relative Intensity | Assignment |

| 78 | Low | [M]⁺ (Molecular Ion) |

| 61 | Moderate | [M - H₂O]⁺ |

| 47 | High | [CH₂FOH]⁺ (alpha-cleavage) |

| 45 | Moderate | [CH(OH)CH₃]⁺ (cleavage of C-C bond next to F) |

| 31 | Moderate | [CH₂OH]⁺ |

Predicted adducts in positive ion mode ESI-MS include [M+H]⁺ at m/z 79.0554 and [M+Na]⁺ at m/z 101.0373.[1]

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Temperature: 298 K

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

Temperature: 298 K

-

IR Spectroscopy

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30 - 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to (R)- and (S)-2-Fluoropropan-1-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Fluoropropan-1-ol and (S)-2-Fluoropropan-1-ol are chiral fluorinated building blocks that are gaining increasing attention in the fields of medicinal chemistry, chemical biology, and materials science. The strategic incorporation of a fluorine atom into a small chiral molecule can significantly influence its biological activity, metabolic stability, and conformational preferences. As the demand for enantiomerically pure compounds in drug discovery continues to rise, a thorough understanding of the synthesis, characterization, and properties of these chiral fluoroalcohols is essential. This technical guide provides a comprehensive overview of (R)- and (S)-2-Fluoropropan-1-ol, consolidating available data on their synthesis, analytical characterization, and potential applications.

Physicochemical Properties

The introduction of a fluorine atom at the C2 position of propan-1-ol creates a stereogenic center, resulting in two enantiomers with distinct optical properties. The physicochemical properties of these enantiomers are summarized below.

| Property | (R)-2-Fluoropropan-1-ol | (S)-2-Fluoropropan-1-ol | Method/Source |

| Molecular Formula | C₃H₇FO | C₃H₇FO | - |

| Molecular Weight | 78.09 g/mol | 78.09 g/mol | - |

| CAS Number | 876747-18-1 | Not available | PubChem[1] |

| Boiling Point | Not available | Not available | - |

| Density | Not available | Not available | - |

| Optical Rotation | Not available | Not available | - |

Synthesis of Enantiomerically Pure (R)- and (S)-2-Fluoropropan-1-ol

The enantioselective synthesis of chiral fluorinated alcohols is a key challenge in organic chemistry. Several strategies can be employed to obtain the individual enantiomers of 2-fluoropropan-1-ol.

Experimental Protocols

1. Biocatalytic Reduction of 2-Fluoropropan-1-one

This method utilizes a ketoreductase (KRED) enzyme to asymmetrically reduce the prochiral ketone, 2-fluoropropan-1-one, to the corresponding chiral alcohol. The choice of enzyme (either (R)-selective or (S)-selective) determines the stereochemical outcome.

-

Materials:

-

2-Fluoropropan-1-one

-

(R)- or (S)-selective ketoreductase (e.g., from a commercial screening kit)

-

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

Glucose

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

-

Add NADP⁺ or NAD⁺ to a final concentration of ~1 mM.

-

Add glucose to a concentration sufficient for cofactor regeneration (e.g., 1.2 equivalents).

-

Add the ketoreductase and glucose dehydrogenase enzymes.

-

Initiate the reaction by adding 2-fluoropropan-1-one.

-

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography if necessary.

-

2. Asymmetric Synthesis via Chiral Auxiliaries

This approach involves the use of a chiral auxiliary to control the stereoselective introduction of the fluorine atom or the reduction of a carbonyl group.

-

General Workflow:

-

Attach a chiral auxiliary to a suitable precursor molecule.

-

Perform the diastereoselective fluorination or reduction step.

-

Remove the chiral auxiliary to yield the enantiomerically enriched this compound.

-

The specific choice of chiral auxiliary and reaction conditions will depend on the desired enantiomer and the synthetic strategy.

Analytical Characterization

Accurate characterization of the enantiomeric purity and structural integrity of (R)- and (S)-2-Fluoropropan-1-ol is crucial. The following analytical techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

Table of Predicted Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | |||

| -CH₃ | ~1.3 | Doublet of doublets | J(H,H) ≈ 7, J(H,F) ≈ 24 |

| -CH- | ~4.5 | Multiplet | |

| -CH₂- | ~3.6 | Multiplet | |

| -OH | Variable | Broad singlet | |

| ¹³C | |||

| -CH₃ | ~17 | Doublet | J(C,F) ≈ 22 |

| -CH- | ~90 | Doublet | J(C,F) ≈ 170 |

| -CH₂- | ~68 | Doublet | J(C,F) ≈ 18 |

| ¹⁹F | ~ -180 | Multiplet |

Note: These are predicted values based on analogous compounds and require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

-

Expected Molecular Ion (M⁺): m/z = 78.05

-

Common Fragmentation Patterns: Loss of H₂O, loss of CH₂OH, loss of F.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of the synthesized products.

-

Principle: The enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).

-

Typical CSPs: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating chiral alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used.

-

Method Development: Screening different CSPs and optimizing the mobile phase composition are necessary to achieve baseline separation.

References

An In-depth Technical Guide to 2-Fluoropropan-1-ol (CAS: 3824-87-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoropropan-1-ol (CAS number 3824-87-1), a fluorinated organic compound with potential applications in organic synthesis and pharmaceutical development. This document collates available data on its chemical and physical properties, safety and handling procedures, and insights into its potential biological activities. Detailed experimental protocols for the synthesis and characterization of a closely related analog are presented to serve as a practical reference. Furthermore, this guide explores potential signaling pathways that may be modulated by fluorinated compounds, offering a basis for future research into the mechanism of action of this compound.

Chemical and Physical Properties

This compound, also known as 2-Fluoro-1-hydroxypropane, is a flammable liquid with the molecular formula C₃H₇FO.[1][2] Its properties make it a subject of interest for researchers in various fields of chemistry and drug discovery. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of organic molecules, including metabolic stability and binding affinity to biological targets.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3824-87-1 | [1][2][4] |

| Molecular Formula | C₃H₇FO | [1][4][5] |

| Molecular Weight | 78.09 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | Approximately 85 °C | [6] |

| Density | 1.06 g/cm³ | [6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Fluoro-1-hydroxypropane, 2-fluoro-1-propanol | [1][4][7] |

| SMILES | CC(CO)F | [4] |

| InChI | InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3 | [4] |

| InChIKey | WKXZJCKWUCBECD-UHFFFAOYSA-N | [4] |

Safety and Handling

This compound is classified as a flammable liquid and requires careful handling in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[5][8] It is crucial to use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8]

Table 2: GHS Hazard Statements for this compound

| Hazard Statement | Description | Source |

| H226 | Flammable liquid and vapor | [4][5] |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] For accidental release, ensure adequate ventilation, remove all ignition sources, and use non-sparking tools.[8] Spilled material should be contained and collected for proper disposal in accordance with local regulations.[8]

Experimental Protocols

Due to the limited availability of a specific, detailed synthesis protocol for this compound in the public domain, this section provides a comprehensive protocol for a structurally similar and relevant compound, (S)-2-(4-Fluorophenyl)propan-1-ol. This can serve as a foundational methodology for the synthesis of this compound with appropriate modifications of starting materials.

Synthesis of (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (B104242) (Tosyl Intermediate)

This two-step process begins with the activation of the primary alcohol via tosylation.[8]

Materials:

-

(S)-2-(4-Fluorophenyl)propan-1-ol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (B92270)

-

p-Toluenesulfonyl chloride (TsCl)

-

Round-bottom flask

-

Ice bath

-

Stirrer

Procedure:

-

Dissolve (S)-2-(4-Fluorophenyl)propan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[8]

-

Cool the solution to 0°C using an ice bath.[8]

-

Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.[8]

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.[8]

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the tosylated intermediate.

Characterization of the Synthesized Compound

The characterization of the final product is crucial for confirming its identity and purity. The following are standard analytical techniques that can be employed.

Table 3: Spectroscopic Data for the Analog (S)-2-(4-Fluorophenyl)propan-1-ol

| Technique | Data | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.19 (t, J=8.6 Hz, 2H), 7.00 (t, J=8.6 Hz, 2H), 2.92 (sext, J=6.9 Hz, 1H), 3.68 (d, J=6.9 Hz, 2H), 1.25 (d, J=7.1 Hz, 3H), 1.5 (br s, 1H) | [5] |

| ¹³C NMR | Spectra recorded with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. | [5] |

| FT-IR (ATR) | Spectra collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. | [5] |

| GC-MS (EI) | Mass spectrometer operated in EI mode at 70 eV, scanning from m/z 40 to 400. | [5] |

Experimental Workflow for Synthesis and Characterization

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural features suggest potential interactions with biological systems. The presence of fluorine can enhance metabolic stability and bioavailability.[3] Phenylpropanoids, a class of compounds with some structural resemblance, are known to possess anti-inflammatory properties.[3][9]

Potential Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving various signaling pathways. Compounds with anti-inflammatory effects often target key mediators in these pathways.

Potential Signaling Pathways for Investigation:

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[9][10] Some natural compounds inhibit the activation of NF-κB, thereby reducing the inflammatory response.[10]

-

NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11] Inhibition of the NLRP3 inflammasome is a therapeutic strategy for inflammatory diseases.[11]

Future Directions

Further research is warranted to fully elucidate the properties and potential applications of this compound. Key areas for future investigation include:

-

Development and optimization of a direct and efficient synthesis protocol.

-

Comprehensive spectroscopic and analytical characterization.

-

In-depth investigation of its biological activities, particularly its anti-inflammatory potential.

-

Elucidation of its mechanism of action by studying its effects on key inflammatory signaling pathways.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. The provided data and protocols aim to facilitate further exploration of this promising fluorinated compound.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C3H7FO | CID 13278457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cancer Prevention, Anti-Inflammatory and Anti-Oxidation of Bioactive Phytochemicals Targeting the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Penfluroidol Attenuates the Imbalance of the Inflammatory Response by Repressing the Activation of the NLRP3 Inflammasome and Reduces Oxidative Stress via the Nrf2/HO-1 Signaling Pathway in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoropropan-1-ol molecular weight and formula

An In-Depth Technical Guide to 2-Fluoropropan-1-ol: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of this compound, detailing its molecular formula and weight.

Molecular Formula and Weight

This compound is a halogenated alcohol. Its chemical structure consists of a three-carbon propane (B168953) chain with a fluorine atom attached to the second carbon and a hydroxyl group at the first position.

The molecular formula for this compound is C₃H₇FO.[1][2][3] This formula indicates that each molecule is composed of three carbon atoms, seven hydrogen atoms, one fluorine atom, and one oxygen atom. The molecular weight of this compound is 78.09 g/mol .[1][2][4][5]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₇FO |

| Molecular Weight | 78.09 g/mol |

| Monoisotopic Mass | 78.048093005 Da |

Table 1: Key quantitative data for this compound.

Molecular Structure

The structural arrangement of atoms within the this compound molecule is crucial for understanding its chemical reactivity and interactions. The following diagram illustrates the molecular structure.

Figure 1: Molecular Structure of this compound

References

2-Fluoropropan-1-ol safety and hazards information

An In-depth Technical Guide to the Safety and Hazards of 2-Fluoropropan-1-ol

This technical guide provides comprehensive safety and hazard information for this compound, intended for researchers, scientists, and professionals in drug development.

This compound is a flammable liquid.[1][2][3] It is also known as 2-Fluoro-1-hydroxypropane. The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| CAS Number | 3824-87-1 | [1][2][4] |

| Molecular Formula | C₃H₇FO | [2][3][4] |

| Molecular Weight | 78.09 g/mol | [2][5] |

| Boiling Point | 115°C | [1] |

| Density | 0.959 g/cm³ | [1] |

| Flash Point | 33.3°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word associated with this chemical is "Warning".[1][2][3]

The GHS classification for this compound is detailed in the table below.

| GHS Classification | Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Flammable liquids | Flammable Liquid | 3 | H226: Flammable liquid and vapor | [1][2][3] |

| Acute toxicity, oral | Acute Toxicity | 4 | H302: Harmful if swallowed | [2] |

| Skin corrosion/irritation | Skin Irritation | 2 | H315: Causes skin irritation | [2][5] |

| Serious eye damage/eye irritation | Eye Irritation | 2A | H319: Causes serious eye irritation | [2][5] |

| Specific target organ toxicity — single exposure | Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | [2][5] |

Hazard Pictograms:

-

Flame

-

Exclamation Mark

Precautionary Statements:

A comprehensive list of precautionary statements is provided below:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3]

-

P240: Ground and bond container and receiving equipment.[1][3]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

-

Response:

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

-

Toxicological Information

Detailed toxicological studies and specific LD50/LC50 data for this compound are not available in the provided search results. The hazard statements indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][5]

Experimental Protocols:

The safety data sheets and chemical databases referenced in this guide do not contain detailed experimental protocols for the toxicological assessment of this compound.

Handling, Storage, and Personal Protective Equipment

Handling:

-

Handle in a well-ventilated area.[1]

-

Wear suitable protective clothing, including gloves and eye/face protection.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent ignition.[1]

-

Take measures to prevent the buildup of electrostatic charge.[1]

Storage:

-

Store in a tightly closed container.[1]

-

Keep in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials and foodstuff containers.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Flammable liquid and vapor.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

-

Methods for Cleaning Up: Collect spillage with non-combustible absorbent material and dispose of it in accordance with local regulations.[1]

Hazard Mitigation Workflow

The following diagram illustrates the logical workflow from hazard identification to mitigation strategies for this compound.

Caption: Hazard and Mitigation Flow for this compound.

References

Commercial Availability and Technical Guide for 2-Fluoropropan-1-ol: A Chiral Building Block for Research and Development

For Immediate Release

[City, State] – December 21, 2025 – 2-Fluoropropan-1-ol, a chiral fluorinated alcohol, is commercially available from various chemical suppliers and serves as a valuable building block for researchers, scientists, and drug development professionals. Its strategic incorporation into molecules can significantly influence their physicochemical and biological properties, making it a compound of interest in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides an in-depth overview of its commercial availability, synthesis, purification, and potential applications.

Commercial Availability

This compound is available for purchase from several chemical suppliers in varying quantities and purities. It is typically sold as a racemic mixture or as its individual enantiomers, (R)-2-Fluoropropan-1-ol and (S)-2-Fluoropropan-1-ol. Researchers can source this compound from companies such as Santa Cruz Biotechnology, Apollo Scientific, SynQuest Laboratories, American Custom Chemicals Corporation, and AK Scientific. The purity levels generally range from 95% to 97%.

| Supplier | Product Name | Purity | CAS Number |

| Santa Cruz Biotechnology | This compound | Research Grade | 3824-87-1 |

| Apollo Scientific | This compound | 97% | 3824-87-1 |

| SynQuest Laboratories | This compound | 97% | 3824-87-1 |

| American Custom Chemicals Corporation | This compound | 95.00% | 3824-87-1 |

| AK Scientific | This compound | Not specified | 3824-87-1 |

| EvitaChem | (S)-2-FLUOROPROPAN-1-OL | Not specified | 877822-87-2 |

Note: Pricing and availability are subject to change and may vary between suppliers. It is recommended to contact the suppliers directly for the most current information. This chemical is classified as a flammable liquid and may be subject to additional shipping charges.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃H₇FO |

| Molecular Weight | 78.09 g/mol [1][2] |

| CAS Number | 3824-87-1 (racemic)[1][3][4] |

| 877822-87-2 ((S)-enantiomer)[2] | |

| Boiling Point | 115 °C[3][4] |

| Density | 0.959 g/cm³[4] |

| Flash Point | 33.3 °C[4] |

Synthesis and Purification

Representative Experimental Protocol: Asymmetric Synthesis via Biocatalytic Reduction

This method utilizes a ketoreductase (KRED) enzyme to reduce a prochiral ketone precursor, 2-fluoropropanal, to the desired chiral alcohol with high enantioselectivity.

Materials:

-

2-Fluoropropanal

-

Ketoreductase (KRED) enzyme

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

-

Isopropanol (B130326) (for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Add the KRED enzyme, NADP⁺, and isopropanol to the buffer.

-

Initiate the reaction by adding 2-fluoropropanal.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine conversion and enantiomeric excess.

-

Upon completion, quench the reaction by adding ethyl acetate and extract the product.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (S)- or (R)-2-Fluoropropan-1-ol, depending on the enzyme used.

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation to remove impurities with close boiling points.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood.

-

Charge the round-bottom flask with the crude this compound and add boiling chips.

-

Gently heat the flask. The vapor will rise through the fractionating column, where components will separate based on their boiling points.

-

Collect the fraction that distills at the boiling point of this compound (approximately 115 °C at atmospheric pressure).

-

Monitor the temperature closely; a stable temperature during distillation indicates the collection of a pure fraction.

References

Methodological & Application

Application Notes and Protocols: Use of 2-Fluoropropan-1-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropan-1-ol is a valuable chiral building block in organic synthesis, particularly for the introduction of a stereogenic center bearing a fluorine atom. The presence of fluorine can significantly influence the biological activity, metabolic stability, and lipophilicity of molecules, making it a desirable feature in pharmaceutical and agrochemical development.[1] This document provides detailed application notes and protocols for the asymmetric synthesis of chiral this compound, focusing on enzymatic and chemo-catalytic methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Data for the racemic mixture is presented.

| Property | Value |

| Molecular Formula | C₃H₇FO |

| Molecular Weight | 78.09 g/mol [2] |

| CAS Number | 3824-87-1 (racemate)[2] |

| Appearance | Liquid |

| Boiling Point | 115.5 °C (predicted) |

| Density | 1.01 g/cm³ (predicted) |

Asymmetric Synthesis of Chiral this compound

The enantioselective synthesis of chiral this compound can be achieved through several methods, primarily involving the asymmetric reduction of a prochiral ketone, 2-fluoropropanal, or the kinetic resolution of racemic this compound.

Biocatalytic Asymmetric Reduction

Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly enantioselective and environmentally friendly approach to chiral alcohols.[3] These enzymes catalyze the reduction of ketones with high stereoselectivity, often yielding enantiomeric excesses greater than 99%.[3]

Logical Workflow for Biocatalytic Reduction

References

Application Notes and Protocols for 2-Fluoropropan-1-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 30% of all new approved drugs containing at least one fluorine atom.[1] Fluorinated building blocks are instrumental in this process, allowing for the precise introduction of fluorine to modulate a molecule's physicochemical and pharmacological properties.[2][3][4] 2-Fluoropropan-1-ol is a simple, yet versatile, fluorinated building block that can be used to introduce a 2-fluoropropoxy moiety onto a parent molecule. This modification can lead to significant improvements in metabolic stability, target affinity, and pharmacokinetic profile.[5][6][7]

The presence of a fluorine atom can block sites of metabolic oxidation, leading to an increased half-life of the drug.[5][8] Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with the target protein.[3] The introduction of a small fluorinated alkyl group can also impact lipophilicity, which plays a crucial role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical p38 MAPK inhibitor, illustrating the potential benefits of incorporating this building block in a drug discovery program.

Application Notes: Enhancing Potency and Metabolic Stability of a p38 MAPK Inhibitor

In this hypothetical case study, we explore the impact of introducing a 2-fluoropropoxy group into a p38 MAPK inhibitor scaffold. The p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases.[10][][12]

By replacing a methoxy (B1213986) group on a lead compound with a 2-fluoropropoxy group using this compound, we can anticipate several beneficial effects. The fluorine atom can shield the adjacent methylene (B1212753) group from cytochrome P450-mediated oxidation, a common metabolic pathway for ethers. This would be expected to increase the metabolic stability and, consequently, the in vivo exposure of the compound.

Furthermore, the electronic perturbations and conformational constraints introduced by the fluorine atom could lead to an improved binding affinity for the p38 MAPK active site.

Quantitative Data Summary

The following table summarizes the anticipated in vitro and in vivo data for the parent compound (Compound 1) and its 2-fluoropropoxy analog (Compound 2). The data is representative of the typical improvements seen when introducing a small fluorinated alkyl ether in place of a simple methoxy group in a kinase inhibitor.

| Parameter | Compound 1 (Methoxy) | Compound 2 (2-Fluoropropoxy) |

| p38 MAPK IC50 (nM) | 50 | 15 |

| Cellular Potency (LPS-induced TNFα release, IC50, nM) | 250 | 80 |

| Microsomal Stability (t½, min) | 25 | 90 |

| Oral Bioavailability (%) | 30 | 65 |

Experimental Protocols

Protocol 1: Synthesis of the 2-Fluoropropoxy Analog (Compound 2) via Williamson Ether Synthesis

This protocol describes the synthesis of the target compound by reacting the phenolic precursor with this compound. The hydroxyl group of this compound is first converted to a better leaving group, such as a tosylate, before reaction with the phenol.

Step 1: Tosylation of this compound

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (1.5 eq) to the stirred solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluoropropyl tosylate.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient).

Step 2: Williamson Ether Synthesis

-

To a solution of the phenolic precursor (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add cesium carbonate (2.0 eq).[13]

-

Add the 2-fluoropropyl tosylate (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final compound.

Protocol 2: In Vitro p38 MAPK Inhibition Assay

This protocol outlines a method to determine the IC50 of the synthesized compounds against p38 MAPK.

-

Prepare a stock solution of the test compound in 100% DMSO.

-

In a 96-well plate, add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

-

Add recombinant human p38 MAPK enzyme to each well.

-

Initiate the kinase reaction by adding ATP and a suitable peptide substrate (e.g., ATF2).

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Caption: Experimental workflow for synthesis and evaluation.

Caption: Simplified p38 MAPK signaling pathway.

References

- 1. Fluorinated Building Blocks [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthical.com [synthical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 12. p38 Inhibitors Products: R&D Systems [rndsystems.com]

- 13. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for Synthetic Routes Utilizing 2-Fluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies utilizing 2-Fluoropropan-1-ol as a versatile fluorinated building block. The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This compound serves as a key precursor for incorporating the 2-fluoropropyl moiety into a variety of molecular scaffolds.

Overview of Synthetic Transformations

This compound can undergo a range of synthetic transformations typical of primary alcohols, allowing for its incorporation into more complex molecules. The principal synthetic routes include:

-

Etherification (Williamson Ether Synthesis): Formation of ethers by reacting the corresponding alkoxide of this compound with an alkyl halide.

-

Esterification: Synthesis of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides.

-

Oxidation: Conversion to 2-fluoropropanal (B3057488) or 2-fluoropropanoic acid, which are valuable intermediates for further functionalization.

-

Halogenation: Substitution of the hydroxyl group with a halogen (e.g., chlorine, bromine) to produce 2-fluoropropyl halides, which are reactive intermediates for nucleophilic substitution reactions.

These core reactions open up pathways to a diverse array of fluorinated compounds for applications in drug discovery and materials science.

Experimental Protocols and Data

The following sections detail the experimental protocols for the key synthetic transformations of this compound. The quantitative data presented are representative and may vary based on specific substrate and reaction conditions.

Etherification via Williamson Ether Synthesis

This protocol describes the synthesis of a generic 2-fluoropropyl ether. The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2]

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2-fluoropropoxide.

-

Ether Formation: To the freshly prepared alkoxide solution, add the desired alkyl halide (1.0 eq) dropwise at 0 °C.

-